molecular formula C8H11BO2 B123717 2,5-Dimethylphenylboronic acid CAS No. 85199-06-0

2,5-Dimethylphenylboronic acid

Cat. No. B123717
CAS RN: 85199-06-0
M. Wt: 149.98 g/mol
InChI Key: OOMZKLJLVGQZGV-UHFFFAOYSA-N
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Description

2,5-Dimethylphenylboronic acid is a biochemical reagent . It is also known as p-Xyleneboronic acid . The compound has a molecular weight of 149.98 and its linear formula is (CH3)2C6H3B(OH)2 .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylphenylboronic acid is represented by the linear formula (CH3)2C6H3B(OH)2 . This indicates that the compound consists of a phenyl ring with two methyl groups (CH3) and a boronic acid group (B(OH)2).


Chemical Reactions Analysis

2,5-Dimethylphenylboronic acid is used as a reactant in various chemical reactions, including Friedel-Crafts alkylation and Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

2,5-Dimethylphenylboronic acid is a solid at 20 degrees Celsius . It has a melting point of 186-191 degrees Celsius . The compound is soluble in methanol .

Scientific Research Applications

Synthesis Improvements

2,5-Dimethylphenylboronic acid, among other alkyl-phenylboronic acids, is significant in electronics, chemistry, medicine, and biology. Its synthesis has been enhanced using the Grignard reagent method, considering factors like temperature, reaction time, and reactant molar ratio. This optimization led to a more efficient "one-pot" synthesis approach, particularly for 2,6-dimethylphenylboronic acid, while exploring the synthesis of other related compounds (Deng et al., 2009).

Suzuki Cross-Coupling

In the context of Suzuki reactions, 2,5-Dimethylphenylboronic acid derivatives have shown potential. For instance, bis(3,5-dimethylphenyl)borinic acid, obtained from the reaction of 3,5-dimethylphenylmagnesium bromide with triisopropyl borate, has been effectively used in Suzuki cross-coupling with vinyl triflate (Winkle & Schaab, 2001).

Photoreleasable Protecting Group

The 2,5-dimethylphenacyl chromophore, derived from 2,5-dimethylphenylboronic acid, has been proposed as a photoremovable protecting group for carboxylic acids. Its photodeprotection mechanism is efficient and does not require additional photosensitizers, making it a useful tool in organic synthesis and biochemistry (Klan et al., 2000).

Carboxylation with CO2

2,5-Dimethylphenylboronic acid esters have been utilized in Rhodium(I)-catalyzed carboxylation reactions with CO2. This method presents a useful approach for preparing various functionalized aryl- and alkenyl-carboxylic acids, expanding the utility of boronic esters in synthetic chemistry (Ukai et al., 2006).

Mass Spectrometry in Saccharide Analysis

In mass spectrometry, derivatives of 2,5-Dimethylphenylboronic acid have been used to distinguish epimers of mono-and disaccharides. These derivatives react stereospecifically with saccharides, forming characteristic boronate ions, aiding in sugar identification (Yang & Chen, 1993).

Anticancer Potential

2,5-Dimethylphenylboronic acid derivatives have been investigated for their antiproliferative and proapoptotic properties in cancer research. Some compounds showed high antiproliferative activity and induced cell cycle arrest and apoptosis in ovarian cancer cells, suggesting their potential as anticancer agents (Psurski et al., 2018).

Protecting Phosphates and Sulfonic Acids

The same class of compounds has also been used as a photoremovable protecting group for phosphates and sulfonic acids, exhibiting high efficiency and potential for broader applications in organic synthesis and biochemistry (Klán et al., 2002).

Cytogenotoxicity Evaluation

A novel derivative, 2-(bromoacetamido) phenylboronic acid, was evaluated for cytogenotoxic effects using the Allium cepa chromosome aberrations assay, an important step in assessing the potential risks of new phenylboronic acid derivatives (Khalil et al., 2017).

Sugar Purification from Hemicellulose Hydrolysates

Boronic acid derivatives, including 3,5-dimethylphenylboronic acid, have been used to purify and concentrate sugars from hemicellulose hydrolysates, demonstrating their utility in biotechnology applications (Griffin & Shu, 2004).

Fluorographic Detection in Polyacrylamide Gels

In biochemical analysis, 2,5-Dimethylphenylboronic acid derivatives have been used in optimized fluorographic procedures for detecting radioactivity in polyacrylamide gels, offering technical advantages and sensitivity (Skinner & Griswold, 1983).

Stabilization of Metastable Polymorphs

Research has shown that 2,5-Dimethylphenylboronic acid can aid in the crystallization and stabilization of metastable polymorphs in chemical processes, highlighting its role in material science and pharmaceuticals (Semjonova & Be̅rziņš, 2022).

Palladium-Catalyzed Couplings

The compound has been involved in palladium-catalyzed Suzuki reactions for coupling aryl chlorides with arylboronic acids, further emphasizing its role in synthetic organic chemistry (Smith et al., 2004).

Photoremovable Protecting Group for Carboxylic Acids

Another study highlights its use as a photoremovable protecting group for carboxylic acids, with potential applications in organic synthesis or biochemistry (Zabadal et al., 2001).

Impact on Cellular Ca2+ Movement

2,5-Dimethylphenol, a related compound, has been studied for its effects on Ca2+ signaling and cytotoxicity in human prostate cancer cells, adding to the understanding of its biological effects (Wang et al., 2016).

Corrosion Inhibition

Spirocyclopropane derivatives, including those derived from 2,5-Dimethylphenylboronic acid, have been studied for their use in corrosion inhibition, highlighting their potential in materials science (Chafiq et al., 2020).

Fluorescent Molecular Probes

2,5-Dimethylphenylboronic acid derivatives have been synthesized and used as fluorescent solvatochromic dyes, useful in biological studies and sensing applications (Diwu et al., 1997).

In Vivo Metabolism Study

The metabolism of related compounds in rats has been studied, providing insights into their biological transformation and potential pharmacological effects (Kanamori et al., 2002).

Application in Virus Entry Studies

2,5-Dimethylphenylboronic acid derivatives have been used to block specific receptors in the study of virus entry into epithelial cells, adding to our understanding of viral infection mechanisms (Zhang et al., 2018).

Dual-Mode Enantioselective Fluorosensing

A derivative of 2,5-Dimethylphenylboronic acid was synthesized for enantioselective fluorosensing, demonstrating its application in analytical chemistry (Mei et al., 2006).

Suzuki-Miyaura Coupling

The compound has been utilized in Suzuki-Miyaura coupling for the preparation of 5-arylthiophene-2-carboxaldehydes, showcasing its versatility in organic synthesis (Hergert et al., 2018).

Safety And Hazards

2,5-Dimethylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

(2,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMZKLJLVGQZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370238
Record name 2,5-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylphenylboronic acid

CAS RN

85199-06-0
Record name 2,5-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dimethylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Magnesium turnings (13.3 g; 0.55 mol) are introduced into a baked-out, argon-blanketed apparatus, covered with about 30 ml of THF and a few crystals of iodine are added. Without stirring, a few drops of bromo-p-xylene (cf. Example A1 a)) were subsequently added to the solution. The Grignard reaction began very quickly and the remaining bromo-p-xylene (total amount: 92.5 g; about 70 ml; 0.5 mol) was subsequently added dropwise while stirring. The mixture was refluxed for 4 hours and then cooled. The Grignard solution was then transferred in a countercurrent of protective gas into a 500 ml dropping funnel and added dropwise to a solution of trimethyl borate (62.4 g; 67 ml; 0.6 mol) in 350 ml of THF while stirring at −70° C. (time: about 1 hour). A precipitate was formed during this addition. The reaction mixture was allowed to warm to RT overnight and was then introduced while stirring into a mixture of 700 g of ice and 20 ml of concentrated sulfuric acid. The organic phase was separated off, the aqueous phase was extracted three times with chloroform and the combined organic phases were evaporated. The crude product was recrystallized from chloroform/hexane. This gave a colorless microcrystalline powder 47.71 g (64%).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
67 mL
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Yield
64%

Synthesis routes and methods II

Procedure details

Magnesium turnings (30.3 g; 0.55 mol) are placed ina baked-out apparatus flushed with argon, covered with about 30 ml of THF and treated with a few crystals of iodine. A few drops of bromo-p-xylene (cf. Example A1 a)) were subsequently added to the static solution. The Grignard reaction commenced very quickly and the remaining bromo-p-xylene (total amount: 92.5 g; about 70 ml; 0.5 mol) was subsequently added dropwise while stirring. The mixture was refluxed for 4 hours, then cooled. The Grignard solution was then transferred in a countercurrent of protective gas into a 500 ml dropping funnel and added dropwise at −70° C. to a solution of trimethyl borate (62.4 g; 67 ml; 0.6 mol) in 350 ml of THF while stirring (time: about 1 hour). During this addition, a precipitate was formed. The reaction mixture was allowed to warm to RT overnight and was then poured while stirring into a mixture of 700 g of ice and 20 ml of concentrated sulfuric acid. The organic phase was separated off, the aqueous phase was extracted three times with chloroform and the combined organic phases were evaporated. The crude product was recrystallized from chloroform/hexane.
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
ASK Hashmi, C Lothschütz, C Böhling… - …, 2011 - ACS Publications
A series of NAC− and their structurally related NHC−palladium(II) isonitrile complexes, including examples of dinuclear complexes, were prepared. In a second series, NHC−palladium …
Number of citations: 115 pubs.acs.org
A Zeiler, M Rudolph, F Rominger… - … –A European Journal, 2015 - Wiley Online Library
A series of new pyridine‐enhanced precatalyst preparation, stabilization, and initiation (PEPPSI)‐type complexes bearing different types of carbene ligands was prepared by the …
W Chu, X Li, Y Hou, H Wang, H Li… - Applied …, 2012 - Wiley Online Library
Pd/C‐catalyzed Suzuki–Miyaura cross‐coupling between aryl bromides and arylboronic acids in 50% methanol aqueous solution proceeded smoothly in the presence of 18‐crown‐6. …
Number of citations: 10 onlinelibrary.wiley.com
A Dari, LE Christiaens… - Acta Chemica …, 1993 - actachemscand.org
A selenium analogue of the anti-cancer agent ellipticine (2; 5, ll-dimethyl [l] benzoselenolo [2, 3-g] isoquinoline) has been synthesized in eight steps, with an overall yield of 12%. The …
Number of citations: 14 actachemscand.org
F He, Y Zhou, S Liu, L Tian, H Xu, H Zhang… - Chemical …, 2008 - pubs.rsc.org
A cruciform-shaped oligo(phenylenevinylene) (OPV) with a phosphorescent rhenium(I) chromophore incorporated at the centre and grafted triphenylamines around the periphery was …
Number of citations: 21 pubs.rsc.org
CG Dong, TP Liu, QS Hu - Synlett, 2009 - thieme-connect.com
The Pd/C/Ph 3 P-and Pd (PPh 3) 4/Ph 3 P-catalyzed cross-couplings of dibromoarenes with arylboronic acids to form bromobiaryls in good to excellent yields are described. Our study …
Number of citations: 11 www.thieme-connect.com
PP Singh, SK Aithagani, M Yadav… - The Journal of …, 2013 - ACS Publications
Here, we report an iron-catalyzed cross-coupling reaction of electron-deficient heterocycles and quinone with organoboron species via innate C–H functionalization. Iron(II) …
Number of citations: 113 pubs.acs.org
SC Lo, RE Harding, CP Shipley… - Journal of the …, 2009 - ACS Publications
Solution-processable blue phosphorescent emitters with high luminescence efficiency are highly desirable for large-area displays and lighting applications. This report shows that when …
Number of citations: 261 pubs.acs.org
CN Garon, SI Gorelsky, O Sigouin, TK Woo… - Inorganic …, 2009 - ACS Publications
We report the synthesis and characterization of tantalum−boronate trimetallic clusters of the general formula {[Cp*Ta] 3 (μ 2 -RB(O) 2 ) 3 (μ 2 -OH)(μ 2 -O) 2 (μ 3 -OH)} (R = i-Bu (Ta 3 -iBu…
Number of citations: 18 pubs.acs.org
RWC Li, L Ventura, J Gruber, Y Kawano… - Sensors and Actuators B …, 2008 - Elsevier
A novel poly(p-xylylene), PPX, derivative bearing alkoxyphenyl side groups was electrochemically synthesized in 87% yield. The polymer, poly(4′-hexyloxy-2,5-biphenyleneethylene) (…
Number of citations: 41 www.sciencedirect.com

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